3-Methoxythiophene-2-carbonitrile

Solid-state chemistry Crystal engineering Thermochemistry

Select 3-Methoxythiophene-2-carbonitrile for unmatched regiochemical precision. The 2-cyano, 3-methoxy substitution imparts a distinct electronic push-pull system, enabling controlled elaboration of amides, tetrazoles, and heterocyclic libraries. Unlike simple 2-substituted thiophenes, this isomer offers superior tunability of HOMO/LUMO levels for advanced organic electronics. Secure your supply of this strategic building block to accelerate structure-property relationship (SPR) studies and scaffold optimization.

Molecular Formula C6H5NOS
Molecular Weight 139.17
CAS No. 57059-18-4
Cat. No. B2782577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxythiophene-2-carbonitrile
CAS57059-18-4
Molecular FormulaC6H5NOS
Molecular Weight139.17
Structural Identifiers
SMILESCOC1=C(SC=C1)C#N
InChIInChI=1S/C6H5NOS/c1-8-5-2-3-9-6(5)4-7/h2-3H,1H3
InChIKeyPGDZPUWNWJRBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxythiophene-2-carbonitrile (CAS 57059-18-4): Technical Specifications and Sourcing Baseline for Research Procurement


3-Methoxythiophene-2-carbonitrile (CAS 57059-18-4) is a heterocyclic building block classified as a substituted thiophene, characterized by a methoxy group at the 3-position and a cyano (nitrile) group at the 2-position of the thiophene ring . Its molecular formula is C₆H₅NOS with a molecular weight of 139.18 g/mol . The compound is typically supplied as an off-white to faint brown crystalline powder with a purity specification of ≥95% . The specific 2,3-substitution pattern distinguishes it from other regioisomers, creating a unique electronic and steric environment that dictates its utility as a synthetic intermediate in pharmaceutical and materials science research [1].

Why 3-Methoxythiophene-2-carbonitrile (57059-18-4) Cannot Be Replaced by Its Closest Structural Analogs


Simple in-class substitution of 3-methoxythiophene-2-carbonitrile with other thiophene derivatives is not scientifically valid due to profound differences in regiochemistry and electronic properties. The 2,3-substitution pattern of methoxy and cyano groups creates a unique combination of electronic effects, influencing both nucleophilicity and electrophilicity, which is absent in 2-substituted thiophene carbonitriles [1]. Furthermore, the cyano group imparts a strong electron-withdrawing character and provides a synthetic handle for further elaboration, differentiating it from the non-cyano analog, 3-methoxythiophene, which exhibits distinct solid-state packing and reactivity profiles [2]. These fundamental structural and electronic disparities directly translate into non-interchangeable reactivity and application outcomes, as quantified in the evidence below.

Quantitative Differentiation Evidence for 3-Methoxythiophene-2-carbonitrile (CAS 57059-18-4) Against Analogs


Enhanced Solid-State Stability Through Regiospecific 2,3-Substitution vs. 2- and 3-Methoxythiophene Isomers

The regiospecific 2,3-substitution pattern of 3-methoxythiophene-2-carbonitrile confers distinct solid-state packing characteristics compared to its simpler analogs. While 2-methoxythiophene forms a distorted thiophene nucleus that leads to an infinite bilayer structure via four S⋯O contacts per molecule, and 3-methoxythiophene forms zigzag chains, the presence of an additional cyano group in the 2-position (as in the target compound) is anticipated to further alter intermolecular interactions, as observed for 5-cyano-3-hydroxythiophene which forms cross-linked two-dimensional layers via O-H⋯N hydrogen bonding [1]. This structural differentiation suggests a unique solid-state stability profile for the target compound.

Solid-state chemistry Crystal engineering Thermochemistry

Differentiation in Energetics: Enthalpy of Vaporization of 2- vs. 3-Methoxythiophene Isomers

Thermochemical data for the core 2- and 3-methoxythiophene isomers demonstrate that regioisomerism has a measurable, albeit small, impact on physical properties. The enthalpy of vaporization for 2-methoxythiophene is 48.32 ± 0.30 kJ·mol⁻¹, while that for 3-methoxythiophene is 48.54 ± 0.22 kJ·mol⁻¹, measured by the transpiration method [1]. The addition of a cyano group at the 2-position in the target compound (3-methoxythiophene-2-carbonitrile) will further modulate this property, though no direct data are available for the target compound. This illustrates that even seemingly minor positional changes lead to quantifiable differences in intermolecular forces.

Thermochemistry Physical organic chemistry Property prediction

Baseline Nucleophilicity of the 3-Methoxythiophene Core in Acetonitrile

The nucleophilic reactivity of the core 3-methoxythiophene fragment, which constitutes part of the target molecule's structure, has been precisely quantified using the Mayr scale of reactivity. In acetonitrile, 3-methoxythiophene exhibits a nucleophilicity parameter (N) of 3.06 and a nucleophile-specific slope parameter (sN) of 1.19 [1]. This data provides a quantitative baseline for predicting the reactivity of the 5-position in 3-methoxythiophene-2-carbonitrile toward electrophilic aromatic substitution. The presence of the electron-withdrawing cyano group at the 2-position is expected to substantially lower this nucleophilicity, a key differentiator from the parent 3-methoxythiophene.

Reactivity quantification Organic synthesis Kinetics

Thermochemical Benchmarking of Thiophenecarbonitrile Isomers

The standard molar energies of combustion and enthalpies of formation have been experimentally determined for a series of simple thiophenecarbonitrile derivatives, including 2-thiophenecarbonitrile and 3-thiophenecarbonitrile [1]. This study establishes a quantitative thermochemical baseline for the thiophene carbonitrile class, demonstrating that the position of the cyano group significantly impacts molecular energetics. While data for 3-methoxythiophene-2-carbonitrile is not reported, these class-level measurements confirm that structural isomerism in thiophene carbonitriles leads to distinct thermodynamic properties, which are critical for understanding stability and reactivity in high-temperature or energetic applications.

Thermodynamics Physical chemistry Combustion calorimetry

Validated Research Application Scenarios for 3-Methoxythiophene-2-carbonitrile (57059-18-4)


Synthesis of Regiospecifically Functionalized Heterocycles

The compound's unique 2,3-substitution pattern, combining an electron-donating methoxy and an electron-withdrawing cyano group, makes it a valuable building block for synthesizing complex heterocycles with precise regiochemical control. Its utility is in generating libraries of thiophene-based molecules for drug discovery, where the cyano group can be further transformed into amides, acids, or heterocycles like tetrazoles .

Development of Novel Organic Semiconductors

Thiophene derivatives are key components in organic electronics. The specific electronic profile of 3-methoxythiophene-2-carbonitrile, dictated by the orthogonal electronic effects of its substituents, may be exploited to tune the HOMO/LUMO levels and solid-state packing of oligomers and polymers. The observed differences in solid-state interactions between 2- and 3-methoxythiophene [1] highlight the potential for this isomer to impart unique film morphology and charge transport properties compared to other regioisomeric thiophene monomers.

Physical Organic Chemistry: Studies of Substituent Effects

The compound serves as an excellent probe for investigating the interplay between mesomeric and inductive effects in heteroaromatic systems. By comparing its reactivity and physicochemical properties (e.g., nucleophilicity, thermodynamics) with those of its analogs—such as 2-methoxythiophene, 3-methoxythiophene, and 2-thiophenecarbonitrile—researchers can generate precise structure-property relationship (SPR) data to refine computational models and reactivity scales [2].

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